molecular formula C17H18N6O2 B2836233 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893933-05-6

3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Numéro de catalogue: B2836233
Numéro CAS: 893933-05-6
Poids moléculaire: 338.371
Clé InChI: GHRYPBNPCXQZDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, is a recognized potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel (source) . TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as the "wasabi receptor," and acts as a key sensor for reactive chemical irritants and cold stimuli (source) . Its primary research value lies in probing the pathophysiology of pain and neurogenic inflammation. By selectively blocking TRPA1, this inhibitor is a critical tool for investigating the channel's role in models of inflammatory pain, neuropathic pain, and airway inflammation (source) . Researchers utilize this compound to elucidate signaling pathways downstream of TRPA1 activation and to validate TRPA1 as a therapeutic target for a range of conditions, including chronic cough, asthma, and pruritus (source) . Its high selectivity makes it an indispensable pharmacological agent for dissecting complex nociceptive mechanisms and for the development of novel analgesic and anti-inflammatory agents.

Propriétés

IUPAC Name

3-(3-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12-5-4-6-13(9-12)23-16-15(19-20-23)17(25)22(11-18-16)10-14(24)21-7-2-3-8-21/h4-6,9,11H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRYPBNPCXQZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The triazolo[4,5-d]pyrimidin-7-one core can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The 3-methylphenyl group and the 2-oxo-2-pyrrolidin-1-ylethyl side chain may enhance the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The triazolopyrimidinone scaffold is versatile, with modifications at positions 3 and 6 significantly altering physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:

Substituent Variations at Position 3

  • 3-(3,4-Dimethoxyphenyl) derivative (): Substituent: 3,4-Dimethoxyphenyl. Pharmacological Note: The piperazinyl ethyl group (position 6) may confer affinity for serotonin or dopamine receptors due to piperazine’s prevalence in CNS-targeting drugs .
  • 3-(3-Fluorobenzyl) derivative ():

    • Substituent: 3-Fluorobenzyl.
    • Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability. The benzyl group adds steric bulk, possibly affecting binding pocket compatibility .
  • 3-Phenyl derivative ():

    • Substituent: Simple phenyl group.
    • Impact: Lacking methyl or methoxy groups, this compound may exhibit lower lipophilicity and faster metabolic clearance compared to the target compound .

Substituent Variations at Position 6

  • 6-[2-Oxo-2-(4-phenylpiperazinyl)ethyl] derivative (): Substituent: Piperazinyl ethyl group. Impact: Piperazine’s two nitrogen atoms increase basicity and solubility.
  • 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl} derivative (): Substituent: Oxadiazole-linked dimethoxyphenyl. Dimethoxyphenyl may enhance antioxidant properties .
  • 6-Isopropyl derivative ():

    • Substituent: Isopropyl group.
    • Impact: Aliphatic isopropyl substituent increases hydrophobicity, favoring membrane permeability but possibly reducing aqueous solubility .

Pharmacological and Physicochemical Data

Compound (Position 3/6 Substituents) Molecular Weight LogP (Predicted) Key Functional Groups Notable Data/Applications
Target Compound (3-methylphenyl/pyrrolidinyl ethyl) ~395.4 ~2.8 Pyrrolidine, methylphenyl High lipophilicity; potential kinase inhibition
3,4-Dimethoxyphenyl/piperazinyl ethyl () ~503.5 ~2.1 Piperazine, methoxy CNS receptor modulation
3-Fluorobenzyl/oxadiazole-methyl () ~463.4 ~3.0 Fluorobenzyl, oxadiazole Antibacterial/antiviral screening
3-Phenyl/methyl () ~318.3 ~1.5 Hydroxyphenyl Antioxidant activity (IR: 3433 cm⁻¹ for OH)

Key Structural and Functional Insights

  • Pyrrolidine vs. Piperazine at Position 6: The target compound’s pyrrolidine group (5-membered ring) is less basic than piperazine (6-membered, two N atoms), which may reduce off-target interactions with monoamine transporters but limit solubility in acidic environments .
  • Methylphenyl vs. Fluorobenzyl at Position 3 :
    The methyl group offers steric shielding against oxidative metabolism, whereas fluorobenzyl provides electronic effects (e.g., enhanced σ-orbital interactions) for target binding .

  • Oxadiazole vs.

Activité Biologique

3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic compound belonging to the triazolopyrimidine family. Its unique structural features suggest potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a triazolo[4,5-d]pyrimidin-7-one core structure with a 3-methylphenyl group and a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain. These modifications are believed to enhance its biological interactions and efficacy.

Property Details
Molecular Formula C17H18N6O2
CAS Number 893933-05-6
Molecular Weight 342.36 g/mol

The mechanism of action for 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves binding to specific enzymes or receptors in biological systems. The triazolo core may inhibit enzyme activity or modulate receptor functions, which can lead to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that compounds within the triazolopyrimidine family exhibit significant antimicrobial properties. Specifically, studies have shown that this compound can inhibit the growth of various bacterial strains and fungi.

Case Study:
In a study evaluating the antimicrobial efficacy of related triazolopyrimidines, it was found that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it effectively inhibited the proliferation of cancer cell lines.

Case Study:
A study conducted on acute biphenotypic leukemia cells (MV4-11) reported that the compound exhibited an IC50 value of approximately 0.8 µM after 48 hours of treatment. This suggests a potent ability to inhibit cell growth through mechanisms potentially involving apoptosis induction or cell cycle arrest .

Comparative Analysis with Similar Compounds

When compared to other compounds in its class, 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one shows unique properties that may enhance its biological activity:

Compound IC50 (µM) Activity Type
3-(3-methylphenyl)-6-[2-oxo...0.8Antitumor
Related Triazolopyrimidine A1.5Antitumor
Triazolopyrimidine B0.5Antimicrobial

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with cyclocondensation of triazole precursors with pyrimidine derivatives. Key steps include:

  • Regioselective alkylation : Introducing the 2-oxo-2-(pyrrolidin-1-yl)ethyl group via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C .
  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: How is the compound characterized post-synthesis?

Characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and regiochemistry (e.g., distinguishing C-6 vs. C-7 substitution) .
  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

Basic: What purification techniques ensure high yields and purity?

  • Flash chromatography : Effective for separating polar byproducts using silica gel with ethyl acetate/hexane (3:7 ratio) .
  • Recrystallization : Ethanol/water mixtures (70:30) yield crystalline products with >98% purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Replace pyrrolidin-1-yl with piperidin-1-yl or morpholine to assess impact on enzyme inhibition .
  • Bioisosteric replacements : Substitute the 3-methylphenyl group with fluorophenyl or chlorophenyl to enhance binding affinity .
  • Assay selection : Use kinase inhibition assays (e.g., EGFR or CDK2) and compare IC50_{50} values (see table below) .
Analog Substituent (R) IC50_{50} (nM)
Parent compoundPyrrolidin-1-yl120 ± 15
Piperidin-1-yl analogPiperidin-1-yl85 ± 10
4-Fluorophenyl analog4-Fluorophenyl45 ± 5

Advanced: How to resolve contradictions in biological activity data across assays?

  • Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Off-target profiling : Screen against related enzymes (e.g., PKA vs. PKC isoforms) to confirm selectivity .
  • Structural analysis : Compare X-ray structures of compound-enzyme complexes to identify binding mode discrepancies .

Advanced: What computational methods predict interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor interactions .
  • Pharmacophore mapping : MOE or Phase to identify critical H-bond donors/acceptors .

Advanced: How to determine crystal structure using SHELX software?

  • Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) data .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement via SHELXH .
  • Validation : Check Rint_{\text{int}} (<0.05) and CCDC deposition (e.g., CCDC 1234567) .

Advanced: What challenges arise in regioselective modifications of the triazolopyrimidine core?

  • Positional selectivity : Competing alkylation at N-6 vs. N-7 positions requires directing groups (e.g., electron-withdrawing substituents) .
  • Catalyst optimization : Pd(OAc)2_2/XPhos for Suzuki couplings to avoid byproducts .
  • Temperature control : Lower temperatures (0–5°C) favor kinetic control in nitration reactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.